2-Propanone, o-methyloxime, also known as acetone oxime, is an organic compound with the molecular formula C₄H₉NO. It is a colorless liquid that is soluble in water and has a characteristic odor. The compound features a functional oxime group (-C=N-OH) attached to the carbonyl carbon of 2-propanone (acetone). This structural arrangement contributes to its unique chemical properties and reactivity.
These reactions illustrate the compound's versatility in organic synthesis and its potential utility in various chemical transformations .
The biological activity of 2-propanone, o-methyloxime has been studied mainly in relation to its potential toxicity and effects on human health. It is classified as a skin sensitizer and may cause serious eye damage upon contact. Additionally, there are indications that it may have antimicrobial properties, though more research is required to fully understand its biological effects .
Several methods exist for synthesizing 2-propanone, o-methyloxime:
2-Propanone, o-methyloxime finds several applications across different fields:
These applications highlight its importance in both industrial and laboratory settings .
Interaction studies involving 2-propanone, o-methyloxime primarily focus on its reactivity with other chemical species. Its interactions can lead to the formation of various derivatives, which can be analyzed for their potential applications. Additionally, studies on its toxicity emphasize understanding how it interacts with biological systems, particularly regarding skin and eye exposure .
Several compounds share structural similarities with 2-propanone, o-methyloxime. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Acetone | C₃H₆O | Simple ketone; widely used solvent |
| Benzaldehyde oxime | C₇H₇NO | Aromatic oxime; used in organic synthesis |
| Cyclohexanone oxime | C₆H₁₁NO | Saturated cyclic ketone; potential applications in polymer chemistry |
Uniqueness of 2-Propanone, o-methyloxime:
This comprehensive overview of 2-propanone, o-methyloxime illustrates its significance within organic chemistry and its potential applications across various industries. Further research could expand its utility and understanding within biological contexts.
2-Propanone, o-methyloxime serves as a linchpin in constructing nitrogen-oxygen heterocycles, particularly isoxazole derivatives. The silver-catalyzed three-component reaction with selenium powder and boronic acids produces 4-organoselenylisoxazoles through a cascade cyclization mechanism [3]. This method achieves regioselective C–Se bond formation at the C4 position of the isoxazole ring, with yields exceeding 80% for electron-rich aryl boronic acids (Table 1).
Table 1: Representative 4-Organoselenylisoxazoles Synthesized via Ag-Catalyzed Reaction
| R¹ Group | R² Group | Yield (%) |
|---|---|---|
| Phenyl | Phenyl | 84 |
| 4-Methoxyphenyl | Phenyl | 93 |
| 2-Thienyl | Phenyl | 78 |
| Cyclohexyl | Phenyl | 65 |
The reaction proceeds through initial oxidative selenation of the alkynone o-methyloxime, followed by [3+2] cycloaddition with in situ generated nitrile oxides [5]. This methodology expands the toolbox for synthesizing selenated heterocycles, which exhibit enhanced electronic properties compared to their sulfur or oxygen analogs [3].
In molybdenum-mediated systems, 2-propanone, o-methyloxime demonstrates unusual µ³-κN:κ²O coordination modes when reacting with oxomolybdenum(VI) precursors [2]. These complexes enable nitrosyl transfer reactions, forming molybdenum nitrosyl species that participate in subsequent heterocyclization steps. For example, complex [Mo(NO)(acac)₂(Me₂CNO)] serves as a precursor to µ-oxo bridged dimeric structures with potential catalytic applications [2].
The oxime functional group in 2-propanone, o-methyloxime mediates coupled redox processes through its dual capacity as both oxidizing and reducing agent. In molybdenum chemistry, reductive nitrosylation of [MoO₂(acac)₂] generates nitrosyl complexes while simultaneously oxidizing the oxime to nitric oxide [2]. This tandem process occurs under reflux conditions in alcoholic solvents, producing complexes such as [{Mo(NO)(OR)(Me₂CNO)₂}₂] (R = Me or Et) with well-defined crystal structures [2].
The redox versatility extends to palladium-catalyzed cross-couplings, where the oxime acts as:
This multifunctional behavior enables one-pot sequences combining C–H functionalization and reductive amination, significantly improving step economy in complex molecule synthesis.
2-Propanone, o-methyloxime demonstrates exceptional utility in ketone protection through oxime formation. The reaction of ketones with hydroxylamine derivatives proceeds quantitatively under mild conditions (25–40°C, aqueous ethanol), forming stable oximes that resist nucleophilic attack and oxidation [4]. Deprotection occurs selectively using nitrous acid (HONO) or transition-metal catalysts, leaving sensitive functional groups intact.
Comparative Analysis of Oxime Protection Methods
| Condition | Deprotection Time | Functional Group Tolerance |
|---|---|---|
| HONO (0.5 M) | 2–4 h | Moderate (esters stable) |
| Pd/C, H₂ (1 atm) | 6–8 h | Excellent (alkenes remain) |
| CeCl₃·7H₂O, MeOH | 1–2 h | High (epoxides stable) |
The oxime group's orthogonal reactivity allows sequential protection/deprotection in polyketide systems. For instance, in terphthaloyl oxime ester synthesis, 2-propanone, o-methyloxime intermediates enable selective acylation at the oxime oxygen while preserving ketone functionality elsewhere in the molecule [4]. This strategy proves invaluable in synthesizing dendritic polymers and coordination-directed metallo-organic frameworks.
2-Propanone, o-methyloxime (molecular formula C4H9NO, molecular weight 87.12 g/mol) has been extensively studied using Density Functional Theory calculations to elucidate its electronic structure and molecular properties [1] [2]. The compound, also known as N-methoxypropan-2-imine, exhibits characteristic electronic features that have been investigated through various computational approaches [3] [4].
The electronic structure of 2-Propanone, o-methyloxime has been analyzed using different Density Functional Theory functionals, with B3LYP being the most commonly employed method for oxime compound studies [5] [6]. The molecular orbital analysis reveals significant insights into the electronic distribution and reactivity patterns of the compound [7].
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Formula | C4H9NO | Experimental | [1] [2] |
| Molecular Weight | 87.1204 g/mol | Experimental | [2] [3] |
| Boiling Point | 72.2°C at 760 mmHg | Experimental | [3] [4] |
| Density | 0.83 g/cm³ | Experimental | [3] [4] |
| Refractive Index | 1.401 | Experimental | [4] |
The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital analysis provides crucial information about the electronic transitions and chemical reactivity of 2-Propanone, o-methyloxime [8]. Computational studies on related oxime compounds have demonstrated that the Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital energy gap is a critical parameter for understanding molecular stability and reactivity [9] [10].
For oxime derivatives, the Highest Occupied Molecular Orbital typically exhibits electron density localization on the nitrogen and oxygen atoms of the oxime functional group, while the Lowest Unoccupied Molecular Orbital shows distribution across the carbon-nitrogen double bond region [7] [5]. The energy gap between these frontier orbitals influences the compound's electronic transitions and potential biological activity [11] [8].
Natural Bond Orbital analysis has been employed to investigate the charge transfer interactions and hyperconjugative effects within 2-Propanone, o-methyloxime [7]. This computational approach provides detailed insights into the electronic structure by examining the interactions between filled and unfilled orbitals [12].
The stabilization energies derived from Natural Bond Orbital analysis reveal important information about intramolecular interactions, particularly those involving the lone pair electrons on the nitrogen and oxygen atoms of the oxime group [13] [12]. These interactions contribute significantly to the overall stability and conformational preferences of the molecule [14].
Molecular docking investigations have been conducted to evaluate the interaction potential of 2-Propanone, o-methyloxime with various biological macromolecules [15] [16]. These computational studies provide insights into the binding affinity and interaction mechanisms with target proteins [17] [18].
Oxime compounds, including structural analogues of 2-Propanone, o-methyloxime, have been subjected to molecular docking studies with various enzyme targets [16]. The binding affinity calculations typically employ scoring functions to evaluate the strength of protein-ligand interactions [15] [18].
| Target Protein | Binding Energy (kcal/mol) | Interaction Type | Method |
|---|---|---|---|
| Acetylcholinesterase | -7.46 ± 0.14 | Hydrogen bonding | AutoDock Vina |
| Butyrylcholinesterase | -6.70 ± 0.00 | Van der Waals | AutoDock Vina |
| Main Protease (SARS-CoV-2) | -6.3 to -6.6 | Multiple interactions | Molecular docking |
The molecular docking studies typically employ established protocols using software packages such as AutoDock Vina for binding affinity calculations [20] [18]. The docking procedures involve protein preparation, ligand optimization, and grid generation followed by conformational sampling [15] [16].
Validation of docking results is performed through comparison with experimental binding data when available, and through analysis of binding poses for chemical and biological reasonableness [17] [18]. The interaction patterns observed in docking studies provide valuable information about the potential biological activity of oxime compounds [16].
The molecular docking results contribute to understanding structure-activity relationships for oxime derivatives [16] [22]. The binding interactions identified through docking studies help explain the observed biological activities and guide optimization of molecular structures for enhanced activity [15] .
The oxime functional group typically participates in hydrogen bonding interactions with amino acid residues in the active sites of target proteins [16]. These interactions are crucial for binding affinity and selectivity toward specific biological targets [17] [18].
Molecular mechanics simulations provide detailed information about the conformational dynamics and flexibility of 2-Propanone, o-methyloxime [23] [24]. These computational studies employ classical force fields to investigate molecular motion and conformational preferences [25] [26].
| Force Field Component | Parameter Type | Application |
|---|---|---|
| Bond stretching | Harmonic potential | C-N, N-O bonds |
| Angle bending | Harmonic potential | C-N-O angles |
| Torsional rotation | Periodic potential | C-C-N-O dihedrals |
| Non-bonded interactions | Lennard-Jones + Coulomb | Intermolecular forces |
The conformational analysis of 2-Propanone, o-methyloxime reveals important information about the preferred molecular geometries and energy barriers for rotation around key bonds [13] [28]. The E/Z isomerization around the carbon-nitrogen double bond is a particularly important conformational feature [29] [13].
Computational studies have demonstrated that the E-isomer is generally more stable than the Z-isomer for oxime compounds, with energy differences typically ranging from 6 to 19 kcal/mol depending on the substitution pattern [13]. This preference is attributed to reduced steric interactions and favorable electronic effects in the E-configuration [14] [13].
Molecular dynamics simulations provide time-dependent information about molecular motion and conformational flexibility [23] [24]. These simulations employ Newton's equations of motion to propagate molecular coordinates over time, providing insights into dynamic behavior [30] [26].
The simulation protocols typically involve energy minimization, equilibration phases, and production runs to sample conformational space adequately [23] [31]. Temperature and pressure control algorithms are employed to maintain desired simulation conditions [30] [26].
The analysis of rotational barriers around key bonds in 2-Propanone, o-methyloxime provides important information about molecular flexibility and conformational preferences [32] [13]. The methyl group rotation barriers have been estimated to be approximately 3.0 kcal/mol for related acetone oxime compounds [32].
The rotational barriers around the carbon-nitrogen double bond are significantly higher due to the partial double-bond character, with values typically exceeding 15 kcal/mol for most oxime compounds [13] [33]. These barriers influence the interconversion rates between different conformational states and affect the overall molecular dynamics [24] [30].
Molecular mechanics simulations can incorporate solvation effects through explicit solvent models or implicit solvation approaches [23] [34]. The solvation environment significantly influences the conformational preferences and dynamic behavior of 2-Propanone, o-methyloxime [34].